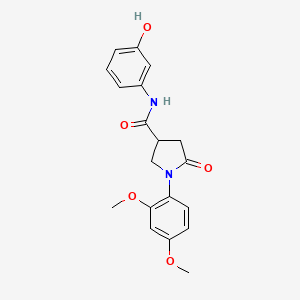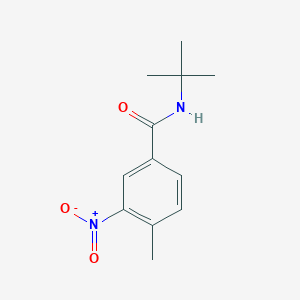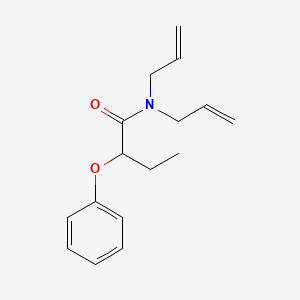![molecular formula C15H16N2O4 B14939163 N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a nitro group and a carboxamide group, along with a phenyl ring substituted with a butan-2-yl group. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the phenyl ring with the desired substituents. One common method involves the nitration of furan to introduce the nitro group, followed by the formation of the carboxamide group through a reaction with an appropriate amine. The phenyl ring with the butan-2-yl substituent can be synthesized separately and then coupled with the furan derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the furan or phenyl rings.
Applications De Recherche Scientifique
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and carboxamide group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)thiocarbamates: These compounds share a similar nitro-substituted phenyl ring but differ in the functional groups attached.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a furan ring, nitro group, and carboxamide group, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
N-(4-butan-2-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-3-10(2)11-4-6-12(7-5-11)16-15(18)13-8-9-14(21-13)17(19)20/h4-10H,3H2,1-2H3,(H,16,18) |
Clé InChI |
QQDVTEKQCBEBEK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14939093.png)

![(1E)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939104.png)

![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)
![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14939126.png)
![4-(4-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939132.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B14939134.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)

![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14939170.png)
